molecular formula C8H13NO4 B061183 ethyl N-but-3-enoxycarbonylcarbamate CAS No. 188193-24-0

ethyl N-but-3-enoxycarbonylcarbamate

Cat. No.: B061183
CAS No.: 188193-24-0
M. Wt: 187.19 g/mol
InChI Key: VRGRUPWUYOQPFN-UHFFFAOYSA-N
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Description

Ethyl N-but-3-enoxycarbonylcarbamate is a carbamate derivative characterized by a unique molecular structure comprising an ethyl ester group, a carbamate linkage (–NH–C(=O)–O–), and a but-3-enoxy substituent. This compound is of interest in organic synthesis and industrial applications due to its reactive enol ether moiety and carbamate functionality, which facilitate its use as an intermediate in polymer chemistry, agrochemicals, and pharmaceuticals.

Properties

CAS No.

188193-24-0

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

ethyl N-but-3-enoxycarbonylcarbamate

InChI

InChI=1S/C8H13NO4/c1-3-5-6-13-8(11)9-7(10)12-4-2/h3H,1,4-6H2,2H3,(H,9,10,11)

InChI Key

VRGRUPWUYOQPFN-UHFFFAOYSA-N

SMILES

CCOC(=O)NC(=O)OCCC=C

Canonical SMILES

CCOC(=O)NC(=O)OCCC=C

Synonyms

Imidodicarbonic acid, 3-butenyl ethyl ester (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Ethoxycarbonyl)carbamic acid 3-butenyl ester typically involves the esterification of carbamic acid derivatives with 3-buten-1-ol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out under mild conditions, usually at room temperature, in an organic solvent such as dichloromethane.

Industrial Production Methods: In an industrial setting, the production of (Ethoxycarbonyl)carbamic acid 3-butenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (Ethoxycarbonyl)carbamic acid 3-butenyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

    Transesterification: Catalysts like titanium isopropoxide or lipase enzymes.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

    Hydrolysis: Carbamic acid and 3-buten-1-ol.

    Transesterification: New esters depending on the alcohol used.

    Oxidation: Aldehydes or carboxylic acids derived from the 3-butenyl group.

Scientific Research Applications

(Ethoxycarbonyl)carbamic acid 3-butenyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Ethoxycarbonyl)carbamic acid 3-butenyl ester primarily involves its hydrolysis to release carbamic acid and 3-buten-1-ol. The carbamic acid can further decompose to release carbon dioxide and an amine, which can participate in various biochemical pathways. The ester group provides a means for controlled release of these active components, making it useful in drug delivery applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, ethyl N-but-3-enoxycarbonylcarbamate is compared below with three related compounds: ethyl carbamate, ethyl N-(prop-2-en-1-yloxy)carbamate, and ethyl palmitate.

Structural and Functional Differences

Table 1: Comparative Properties of this compound and Analogues
Compound Molecular Weight (g/mol) Key Functional Groups Reactivity/Applications
This compound 203.24 Carbamate, enol ether Polymer crosslinking, pesticide synthesis
Ethyl carbamate 89.09 Carbamate Pharmaceuticals, flavoring agent
Ethyl N-(prop-2-en-1-yloxy)carbamate 159.15 Carbamate, allyl ether Reactive intermediate for coatings
Ethyl palmitate 284.48 Fatty acid ester Cosmetic emollient, insect pheromones

Key Observations :

  • Ethyl carbamate lacks the enol ether group, reducing its utility in polymerization but enhancing its role in pharmaceuticals due to simpler metabolism .
  • Ethyl N-(prop-2-en-1-yloxy)carbamate shares the carbamate and unsaturated ether but has a shorter allyl chain, favoring faster radical reactions in coatings.

Research Findings and Data Gaps

While this compound’s exact biological effects are understudied, comparative data from analogues suggest:

  • Insect Interactions: Unlike ethyl palmitate (a scent compound attracting pollinators ), carbamates like this compound may repel or intoxicate insects due to neurotoxic mechanisms.
  • Thermal Stability: The enol ether group lowers thermal stability compared to ethyl palmitate, limiting high-temperature applications.

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